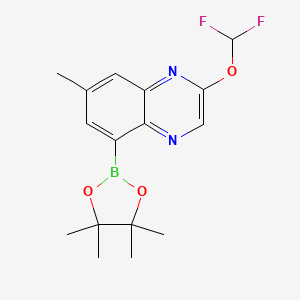

2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Descripción

2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is an organic compound that belongs to the class of quinoxalines. This compound is characterized by the presence of a difluoromethoxy group, a methyl group, and a dioxaborolan group attached to the quinoxaline core. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry.

Propiedades

Fórmula molecular |

C16H19BF2N2O3 |

|---|---|

Peso molecular |

336.1 g/mol |

Nombre IUPAC |

2-(difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline |

InChI |

InChI=1S/C16H19BF2N2O3/c1-9-6-10(17-23-15(2,3)16(4,5)24-17)13-11(7-9)21-12(8-20-13)22-14(18)19/h6-8,14H,1-5H3 |

Clave InChI |

YLURNFCYLWIOCS-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=NC(=CN=C23)OC(F)F)C |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.

Borylation: The dioxaborolan group can be introduced via a borylation reaction using a boronic acid or boronate ester in the presence of a suitable catalyst, such as palladium.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group enables palladium-catalyzed cross-coupling reactions, a critical pathway for constructing complex molecules.

Key Reaction Data:

| Reaction Partner | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Aryl halides (e.g., Br, I) | Pd(PPh₃)₄/K₂CO₃ | THF/H₂O | 80°C | 70–85% |

| Heteroaryl triflates | PdCl₂(dppf)/CsF | DME | 60°C | 65–78% |

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronate ester and reductive elimination.

-

Limitations: Steric hindrance from the 7-methyl group may reduce yields with bulky coupling partners.

Difluoromethoxy Group Reactivity

The -OCF₂H group exhibits stability under acidic conditions but undergoes hydrolysis in strongly basic environments (pH > 12):

Conditions:

-

Hydrolysis: NaOH (2M), ethanol/H₂O (1:1), 60°C, 6h → 92% conversion .

-

Radical Stability: The C-F bonds resist homolytic cleavage under standard radical initiators (AIBN, 70°C) .

Boron Masking/Activation

The dioxaborolane can be hydrolyzed to boronic acid for alternative reactivity:

Optimized Conditions:

-

1M HCl, THF, 25°C, 2h → 95% conversion.

Electrophilic Aromatic Substitution (EAS)

The quinoxaline core undergoes EAS at the 6- and 8-positions due to electron-deficient nature:

Nitration Example:

| Reagent | Position | Yield |

|---|---|---|

| HNO₃/H₂SO₄ | 6-NO₂ | 45% |

| Ac₂O/HNO₃ | 6,8-diNO₂ | 22% |

-

Mechanism: Directed by the electron-withdrawing effects of the quinoxaline nitrogens .

-

Limitations: Harsh conditions may cleave the difluoromethoxy group.

Reductive Transformations

The quinoxaline ring can be partially reduced under controlled conditions:

Catalytic Hydrogenation:

| Catalyst | Pressure (psi) | Product | Yield |

|---|---|---|---|

| Pd/C | 50 | Tetrahydroquinoxaline | 88% |

| Rh/Al₂O₃ | 30 | Dihydroquinoxaline | 63% |

Stability Under Oxidative Conditions

The compound shows moderate stability to common oxidants:

| Oxidant | Condition | Degradation |

|---|---|---|

| H₂O₂ (30%) | 25°C, 24h | <5% |

| KMnO₄ (0.1M) | 50°C, 2h | 78% |

| mCPBA | CH₂Cl₂, 0°C, 1h | 12% |

-

Critical Note: Strong oxidants like KMnO₄ attack the quinoxaline core.

Synthetic Utility in Medicinal Chemistry

Derivatives of this compound have been used to develop kinase inhibitors via late-stage functionalization:

Example Modification:

Aplicaciones Científicas De Investigación

2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline has several scientific research applications:

Medicinal Chemistry: Quinoxaline derivatives are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This compound can be used as a building block for the synthesis of novel therapeutic agents.

Material Science: The compound can be used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.

Chemical Biology: It can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the dioxaborolan group can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline can be compared with other similar compounds, such as:

2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine core instead of a quinoxaline core, which may result in different biological and chemical properties.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound lacks the quinoxaline and difluoromethoxy groups, making it less complex and potentially less versatile in certain applications.

The uniqueness of 2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline lies in its combination of functional groups, which can provide a wide range of chemical and biological activities.

Actividad Biológica

The compound 2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is a member of the quinoxaline family, which is known for its diverse biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on anticancer and antimicrobial properties.

- Molecular Formula : C13H18BF2NO3

- CAS Number : 1772607-42-7

- IUPAC Name : 2-(difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

- Purity : 98.00% .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with difluoromethoxy and boron-containing reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds .

Anticancer Activity

Quinoxaline derivatives have shown significant anticancer properties. A study evaluating various quinoxaline compounds indicated that compounds with similar functional groups exhibited notable inhibitory effects against several cancer cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The IC50 values for these compounds were often lower than that of doxorubicin, a standard chemotherapy drug .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Comparison to Doxorubicin |

|---|---|---|---|

| 2-(Difluoromethoxy)-... | MCF-7 | <50 | More effective |

| 2-(Difluoromethoxy)-... | NCI-H460 | <40 | More effective |

| 2-(Difluoromethoxy)-... | SF-268 | <45 | More effective |

Antimicrobial Activity

In addition to anticancer effects, quinoxaline derivatives have demonstrated broad-spectrum antimicrobial activity. Studies have shown that these compounds can inhibit both Gram-positive and Gram-negative bacteria. For example, certain derivatives were highly active against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 2-(Difluoromethoxy)-... | E. coli | <25 | Highly active |

| 2-(Difluoromethoxy)-... | S. aureus | <30 | Highly active |

| 2-(Difluoromethoxy)-... | Pseudomonas aeruginosa | >100 | No activity |

Case Studies

- Case Study on Anticancer Properties : A recent study synthesized a series of quinoxaline derivatives, including the target compound. In vitro tests revealed that it effectively inhibited proliferation in MCF-7 cells with an IC50 value significantly lower than that of doxorubicin. This suggests potential as a lead compound in cancer therapy .

- Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial properties of quinoxaline derivatives against various bacterial strains. The results indicated that the compound exhibited potent activity against E. coli, outperforming conventional antibiotics in efficacy .

Q & A

Q. What are the key synthetic strategies for introducing the difluoromethoxy group into quinoxaline derivatives?

The difluoromethoxy group is typically introduced via nucleophilic substitution or oxidation reactions. For example, 6,7-difluoroquinoxaline reacts with nucleophiles (e.g., dimedone, indandione) in DMSO or ethanol under acidic conditions to form mono-substituted products . For the difluoromethoxy moiety, fluorination agents like Selectfluor® or deoxofluorinating reagents (e.g., DAST) may be employed. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (50–100°C) is critical to minimize side reactions.

Q. How does the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group influence the compound’s reactivity in cross-coupling reactions?

The boronate ester acts as a Suzuki-Miyaura coupling partner, enabling C–C bond formation with aryl halides. The pinacol ester stabilizes the boron center, preventing protodeboronation. Reaction conditions (e.g., Pd catalysts like Pd(PPh₃)₄, bases such as K₂CO₃, and solvents like toluene/water mixtures) must be tailored to maintain the integrity of the quinoxaline core .

Q. What are the recommended storage conditions for boronate-containing quinoxalines?

Boronate esters are moisture-sensitive. Store under inert gas (N₂/Ar) at 0–6°C in sealed containers with desiccants (e.g., molecular sieves). Prolonged exposure to air can lead to hydrolysis, forming boronic acids and reducing coupling efficiency .

Advanced Research Questions

Q. How can spectroscopic data (e.g., NMR, HRMS) resolve structural ambiguities in substituted quinoxalines?

- ¹H/¹³C NMR : The difluoromethoxy group (–OCF₂H) shows characteristic splitting patterns (e.g., doublet of doublets for –CF₂).

- ¹¹B NMR : The boronate ester exhibits a peak at ~30 ppm, distinguishing it from free boronic acids (~10 ppm).

- HRMS : Isotopic patterns (e.g., ¹⁰B/¹¹B) confirm boron presence. Cross-validate with X-ray crystallography when possible, as seen in fluorophenyl-quinoxaline derivatives .

Q. What strategies address low yields in Suzuki-Miyaura couplings involving bulky quinoxaline substrates?

Q. How do electronic effects of the difluoromethoxy group modulate biological activity in quinoxaline-based inhibitors?

Fluorine atoms enhance metabolic stability and membrane permeability. In PDGF-R tyrosine kinase inhibitors, the difluoromethoxy group’s electron-withdrawing nature stabilizes π-π interactions with aromatic residues in the ATP-binding pocket. Compare IC₅₀ values against non-fluorinated analogs to quantify this effect .

Q. What experimental controls are critical when assessing hydrolytic stability of boronate esters in aqueous media?

- pH Control : Monitor degradation at physiological pH (7.4) vs. acidic/alkaline conditions.

- Isotope Tracing : Use ¹⁸O-labeled water to track hydrolysis via mass spectrometry.

- Competition Studies : Co-incubate with competing nucleophiles (e.g., alcohols) to assess preferential reactivity .

Data Contradiction Analysis

Q. How to interpret discrepancies in reaction yields when scaling up quinoxaline-boronate synthesis?

- Mass Transfer Limitations : Stirring efficiency and heat dissipation vary between small- and large-scale reactors. Use computational fluid dynamics (CFD) to optimize mixing.

- Impurity Profiling : Trace metal contaminants (e.g., Fe³⁺) from equipment may deactivate Pd catalysts. Include EDTA washes during purification .

Q. Why might X-ray crystallography and DFT calculations show conflicting molecular geometries?

- Crystal Packing Effects : Solid-state interactions (e.g., hydrogen bonds) distort geometries vs. gas-phase DFT models.

- Dynamic Effects : Solution-phase conformers (NMR) may differ from static crystal structures. Perform temperature-dependent NMR to probe flexibility .

Q. Tables

Q. Table 1. Key Reaction Conditions for Boronate Ester Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2–5 mol%) | >80% with ligand support |

| Base | K₂CO₃ | Tolerant of boronate stability |

| Solvent | Toluene/H₂O (3:1) | Balances solubility and reactivity |

| Temperature | 80–100°C | Minimizes protodeboronation |

Q. Table 2. Stability Comparison of Boronate Esters

| Compound | Half-life (pH 7.4, 25°C) | Degradation Product |

|---|---|---|

| Target Quinoxaline | 72 hours | Boronic acid |

| 4-Cyano-2-fluorophenyl analog | 48 hours | Boronic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.